molecular formula C13H14N4S B165244 Diphenylthiocarbazide CAS No. 622-03-7

Diphenylthiocarbazide

Cat. No. B165244
CAS RN: 622-03-7
M. Wt: 258.34 g/mol
InChI Key: BNSNUHPJRKTRNT-UHFFFAOYSA-N
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Description

Diphenylthiocarbazide, also known as 1,5-Diphenyl-3-thiocarbohydrazide or Carbonothioic dihydrazide, is a chemical compound with the molecular formula C13H14N4S . It has a molecular weight of 258.34200 .


Synthesis Analysis

The interaction of manganese(II) with diphenylthiocarbazide in ethanol solutions with various concentrations has been investigated . The structure and composition of the products have been determined . Another study mentioned the synthesis of diphenylthiocarbazide complexes with Co(II), Ni(II), and Cu(II) chlorides .


Molecular Structure Analysis

The IUPAC Standard InChI for Diphenylthiocarbazide is InChI=1S/C13H14N4S/c18-13 (16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H, (H2,16,17,18) .


Chemical Reactions Analysis

Diphenylthiocarbazide has been used in colorimetric determination to analyze cadmium (Cd) ions in water . The catalytic activity of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) diphenylthiocarbazide complexes in the decomposition of hydrogen peroxide has also been studied .


Physical And Chemical Properties Analysis

Diphenylthiocarbazide has a density of 1.322g/cm3, a boiling point of 383.9ºC at 760 mmHg, and a melting point of 155°C . It is slightly soluble in ethanol .

Scientific Research Applications

  • Antimicrobial Potential

    • Application: Diphenylthiocarbazide, as a type of dithiocarbamate anion, has been studied for its potential as an antibacterial therapeutic . Overuse and poor disposal of antibacterial agents have led to the emergence of bacterial resistance mechanisms, necessitating new approaches for the development of antibacterial therapeutics .
    • Method: The antibacterial potential of molecules based on dithiocarbamate anions and metal salts of transition metals and main group elements is being explored . Preclinical studies show a broad range of antibacterial potential .
    • Results: The studies point to the exciting potential of dithiocarbamate-based therapeutics in the crucial battle against bacteria .
  • Transition Metal Dichalcogenides (TMDs)

    • Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of transition metal dichalcogenides (TMDs) . TMDs have received significant attention due to their unique electrical, optical, and mechanical properties .
    • Method: There are many methods for sample preparation, such as mechanical, liquid exfoliation, and chemical vapor deposition techniques .
    • Results: TMDs have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
  • Optical Diamond-Like Carbon Films

    • Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the fabrication of optical diamond-like carbon films . These films are applied in various optical and opto-electronic fields .
    • Method: The specific methods of application or experimental procedures are subject to ongoing research .
    • Results: The outcomes obtained from these applications are also subject to ongoing research .
  • Dendrimers in Nanomedicine

    • Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of dendrimers . Dendrimers are hyper-branched organic compounds characterized by a three-dimensional structure possessing functional groups on the surface . These terminal groups can be simply modified to enhance the functionality of dendrimers and produce biocompatible and versatile products .
    • Method: The specific methods of application or experimental procedures are subject to ongoing research .
    • Results: Dendrimers are a promising agent for nanomedicine applications because of their unique properties, including nanoscale size, globular shape, and high reactivity .
  • Silver Nanoparticles

    • Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of silver nanoparticles . Silver nanoparticles (AgNPs) have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery systems, and more .
    • Method: The specific methods of application or experimental procedures are subject to ongoing research .
    • Results: The outcomes obtained from these applications are also subject to ongoing research .

Safety And Hazards

Diphenylthiocarbazide is harmful if swallowed or inhaled . It causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1,3-dianilinothiourea
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InChI

InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNUHPJRKTRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060743
Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Molecular Weight

258.34 g/mol
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Physical Description

Crystalline solid; [Chem Service MSDS]
Record name Diphenylthiocarbazide
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Product Name

Diphenylthiocarbazide

CAS RN

622-03-7
Record name 2,2′-Diphenylcarbonothioic dihydrazide
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Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Record name Diphenylthiocarbazide
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Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Record name 1,5-diphenyl-3-thiocarbonohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
GW Evans, B Milligan - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Oxidation of the major product with chromic acid gave a compound, Cl, HllN3S, identical with that prepared by Busch and Schneiderl from 1, 4-diphenylthiosemicarbazide and formic …
Number of citations: 7 www.publish.csiro.au
TV Koksharova, SV Fel'dman - Russian Journal of Coordination Chemistry, 2001 - Springer
New [ML(H 2 O) 2 ] complexes (M = Co 2+ , Ni 2+ , or Cu 2+ ; H 2 L = diphenylthiocarbazide) were synthesized and studied using IR and diffuse reflection electronic spectroscopy, …
Number of citations: 3 link.springer.com
O Grummitt, R Stickle - Industrial & Engineering Chemistry …, 1942 - ACS Publications
The method describedappears to meet the requirements for a simple, swift test for the blanching of vegetables, even if extracts of them are highly colored. It is particularly ap-plicable to …
Number of citations: 2 pubs.acs.org
M Harding, MJ Adams, PA Alsop, H Irving - Analytica Chimica Acta, 1973 - Elsevier
… that the material was in fact diphenylthiocarbazide(Ph-NH-NH-… ‘In view of its very ready oxidation, diphenylthiocarbazide … The identity of Adams’ crystal with diphenylthiocarbazide was …
Number of citations: 9 www.sciencedirect.com
TV Koksharova - Journal of Structural Chemistry, 2004 - Springer
The interaction of manganese(II) with diphenylthiocarbazide in ethanol solutions with various concentrations has been investigated. The structure and composition of the products have …
Number of citations: 1 link.springer.com
TV Koksharova, IS Khimich - Russian journal of general chemistry, 2002 - Springer
… and Cu(II) diphenylthiocarbazide complexes in decomposition of … (II), and Cu(II) complexes with diphenylthiocarbazide (H2L) in … , the 3d-metal diphenylthiocarbazide complexes show no …
Number of citations: 5 link.springer.com
CE Maw, FC McINTIREI - Proceedings, 1937
Number of citations: 2
W Parri - Giorn. farm. chim, 1924
Number of citations: 19
N MoVI, P Pd, S Rh - Journal of the Indian Chemical …, 1993 - Calcutta University Press
Number of citations: 0
TV KOKSHAROVA
Number of citations: 0

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